2-ethyl-5-(2-hydroxyethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Description
Properties
IUPAC Name |
5-ethyl-2-(2-hydroxyethyl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-2-12-9(14)7-5-11(3-4-13)6-8(7)10(12)15/h7-8,13H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFUISYCFCILPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2CN(CC2C1=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethyl-5-(2-hydroxyethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological effects, mechanisms of action, and therapeutic applications.
- Molecular Formula : C₉H₁₃N₃O₃
- Molecular Weight : 183.21 g/mol
- CAS Number : 34321-82-9
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in several areas:
1. Neuroprotective Effects
Research indicates that compounds similar to this compound exhibit neuroprotective properties. A study demonstrated that these compounds can inhibit neurokinin-1 (NK1) receptors, which are implicated in neurodegenerative diseases. By blocking these receptors, the compound may reduce neuronal excitotoxicity and inflammation .
2. Antioxidant Activity
The compound has shown promising antioxidant properties in vitro. Antioxidants are crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. The ability of the compound to scavenge free radicals suggests its potential as a therapeutic agent in oxidative stress-related conditions .
3. Anticancer Properties
Preliminary studies have indicated that this compound may possess anticancer properties. It has been observed to induce apoptosis in certain cancer cell lines through the activation of specific signaling pathways. This effect is particularly significant in melanoma and breast cancer models .
Case Studies
Several case studies have documented the effects of related compounds in clinical settings:
The mechanisms underlying the biological activities of this compound include:
- Inhibition of NK1 Receptors : This inhibition leads to decreased neuroinflammation and excitotoxicity.
- Antioxidant Mechanism : The compound enhances endogenous antioxidant defenses and directly scavenges reactive oxygen species (ROS).
- Induction of Apoptosis : It activates caspase pathways leading to programmed cell death in cancer cells.
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 2097997-97-0
- Molecular Formula : C₁₀H₁₆N₂O₃
- Molecular Weight : 212.25 g/mol
- Purity : ≥95% (laboratory grade)
Structural Features :
This compound belongs to the tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione class, characterized by a bicyclic framework with two fused pyrrolidine rings. The substituents—ethyl at position 2 and 2-hydroxyethyl at position 5—impart distinct physicochemical properties.
Comparison with Structural Analogs
The following table summarizes key structural analogs and their properties:
Structural and Functional Differences
- Hydrophilicity vs. Lipophilicity: The hydroxyethyl group in the target compound enhances hydrophilicity, contrasting with the 2-ethylhexyl groups in DPP, which improve lipid membrane interaction for photodynamic applications .
- Reactivity: The chlorobutanoyl group (CAS 2098104-46-0) offers a reactive site for nucleophilic substitution, unlike the inert hydroxyethyl group . Methylglycyl (CAS 2097955-33-2) introduces hydrogen-bonding capability, which may influence binding affinity in drug design .
Synthetic Accessibility :
- Derivatives like dihydropyrrolo[3,4-c]pyrrole-1,3-diones are synthesized via visible-light photoredox catalysis (55–99% yields), but substituent steric effects (e.g., ethyl vs. benzyl) may alter reaction efficiency .
Preparation Methods
Cyclization Approaches
- The core tetrahydropyrrolo[3,4-c]pyrrole ring system is often synthesized by intramolecular cyclization reactions from suitably functionalized amino acid derivatives or diketopiperazines.
- Cyclization may be promoted under acidic or basic conditions, or using catalysts such as Lewis acids to facilitate ring closure and formation of the 1,3-dione functionality.
- Stereochemical inversion at the carbon bearing the hydroxyl group can be achieved by specific reaction sequences, as indicated in patent literature describing related heterocyclic compounds.
Functional Group Introduction
- The 2-ethyl substituent can be introduced via alkylation of the nitrogen or carbon centers prior to or after ring formation, depending on the synthetic route.
- The 5-(2-hydroxyethyl) group is typically installed by nucleophilic substitution or reductive amination using 2-hydroxyethyl precursors.
- Protection and deprotection strategies may be employed to prevent side reactions during multi-step synthesis.
Use of Acylation Reagents and Catalysts
- Carbonylazole derivatives have been demonstrated as chemoselective acylating agents, which can be used to introduce acyl groups efficiently under mild conditions, potentially applicable in the synthesis of this compound's dione functionalities.
- Catalysts such as pyridinium salts, DBU, or DABCO can promote cycloisomerization and acylation steps, enhancing yield and selectivity.
Detailed Research Findings and Data
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Precursor preparation | Amino acid derivatives or diketopiperazines | Provides functionalized starting materials for cyclization |
| Cyclization | Acidic/basic medium or Lewis acid catalyst | Formation of tetrahydropyrrolo[3,4-c]pyrrole core |
| Alkylation (ethyl group) | Alkyl halides or organometallic reagents | Introduction of 2-ethyl substituent |
| Hydroxyethyl substitution | Nucleophilic substitution or reductive amination | Installation of 5-(2-hydroxyethyl) group |
| Stereochemical control | Use of chiral catalysts or stereoselective steps | Ensures correct stereochemistry at chiral centers |
| Acylation | Carbonylazole derivatives with catalysts (DBU, DABCO) | Efficient formation of 1,3-dione groups |
Notes on Stereochemistry and Purity
- The stereochemistry at the 2H,3aH positions is crucial for biological activity and physical properties.
- Methods involving inversion of stereochemistry at the hydroxyl-bearing carbon have been developed to fine-tune the stereochemical outcome.
- Purification typically involves chromatographic techniques and crystallization to achieve high purity.
Q & A
Basic: What are the key synthetic strategies for constructing the tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione core?
Methodological Answer:
The core structure can be synthesized via visible-light photoredox-catalyzed [3+2] cycloaddition between 2H-azirine and maleimide derivatives. Using 9-mesityl-10-methylacridinium perchlorate as a catalyst under mild conditions (room temperature, visible light irradiation), dihydropyrrolo[3,4-c]pyrrole-1,3-dione intermediates are formed in 55–99% yields. Subsequent aromatization with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields the fully conjugated pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione . For purification, column chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol/isopropanol is recommended to isolate high-purity products .
Basic: How is structural characterization of this compound performed in academic research?
Methodological Answer:
A combination of spectroscopic and crystallographic techniques is essential:
- 1H/13C NMR : Assign proton environments (e.g., ethyl/hydroxyethyl substituents) and confirm ring saturation .
- FTIR : Identify carbonyl (C=O) stretches near 1700–1750 cm⁻¹ and hydroxyl (O–H) bands at 3200–3600 cm⁻¹ .
- HRMS : Validate molecular weight and fragmentation patterns.
- XRD : Resolve stereochemistry and crystal packing (e.g., orthorhombic systems with space group P212121 for derivatives) .
Advanced: How can π-bridge engineering improve photovoltaic performance in polymers incorporating this moiety?
Methodological Answer:
Replacing thiophene π-bridges with bithiophene or selenophene units between pyrrolo[3,4-c]pyrrole-dione (PPD) monomers enhances charge transport and optical bandgap tuning. For example:
- Thiophene vs. Bithiophene : Bithiophene spacers in P(BDTT–BTBDPPD) increase absorption maxima (λmax = 478 nm) and reduce bandgaps (2.10 eV vs. 2.04 eV for thiophene analogs), improving light-harvesting .
- Morphology Optimization : Use grazing-incidence X-ray scattering (GIWAXS) to assess polymer crystallinity and atomic force microscopy (AFM) to optimize blend morphology with acceptors like PC71BM .
Advanced: What mechanistic insights govern photoredox-catalyzed reactions involving this compound?
Methodological Answer:
The reaction proceeds via a radical-polar crossover mechanism:
Catalyst Activation : Visible light excites the acridinium catalyst, generating a strong oxidant (E1/2 = +2.03 V) that abstracts an electron from 2H-azirine.
Radical Formation : Azirine ring opening generates a nitrogen-centered radical, which reacts with maleimide to form a C–N bond.
Cyclization : Radical recombination yields the dihydropyrrolo[3,4-c]pyrrole-dione intermediate, followed by DDQ-mediated dehydrogenation to the aromatic product .
Advanced: How are structure-activity relationships (SARs) evaluated for biological applications?
Methodological Answer:
For antitumor or anti-mycobacterial studies:
- Derivatization : Introduce substituents (e.g., indole rings, azidoethyl groups) to the pyrrolo[3,4-c]pyrrole core via nucleophilic substitution or click chemistry .
- In Vitro Assays :
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
- Anti-Mycobacterial Activity : Microplate Alamar Blue Assay (MABA) against M. tuberculosis H37Rv .
- Computational Modeling : Dock derivatives into target proteins (e.g., enoyl-ACP reductase for mycobacteria) using AutoDock Vina to predict binding affinities .
Advanced: How do substituent modifications impact charge transport in organic solar cells?
Methodological Answer:
- Alkyl Side Chains : Longer alkyl chains (e.g., 2-octyldodecyl) enhance solubility and prevent aggregation, but excessive bulkiness reduces π-π stacking. Balance with branched chains like 2-ethylhexyl .
- Electron-Withdrawing Groups : Fluorinated aryl substituents lower HOMO levels (e.g., −5.4 eV for trifluoromethyl derivatives), increasing open-circuit voltage (Voc) .
- Hole Mobility : Measure via space-charge-limited current (SCLC) devices; polymers with bithiophene bridges achieve mobilities up to 1.2 × 10⁻³ cm² V⁻¹ s⁻¹ .
Advanced: What strategies resolve contradictions in reported photovoltaic efficiencies for PPD-based polymers?
Methodological Answer:
- Batch Consistency : Ensure monomer purity (>99% via HPLC) and controlled Stille polymerization conditions (e.g., Pd2(dba)3 catalyst, 110°C, 48 hr) .
- Device Fabrication : Standardize active layer thickness (90–110 nm) and annealing conditions (thermal/solvent vapor) to minimize variability.
- External Quantum Efficiency (EQE) : Correlate with J-V curves to identify spectral mismatches or recombination losses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
